molecular formula C17H26N2 B5247562 1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine

1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine

Cat. No.: B5247562
M. Wt: 258.4 g/mol
InChI Key: VSDGYWKRSROVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a 3-methylcyclopentyl group and a 4-methylphenyl group attached to the piperazine ring, making it a unique and versatile molecule in various chemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to mood regulation and cognitive functions, potentially exerting antidepressant or antipsychotic effects.

Comparison with Similar Compounds

  • 1-(3-methylcyclopentyl)-4-phenylpiperazine
  • 1-(3-methylcyclopentyl)-4-(4-chlorophenyl)piperazine
  • 1-(3-methylcyclopentyl)-4-(4-fluorophenyl)piperazine

Comparison: 1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine stands out due to its unique combination of substituents, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs. The presence of the 4-methylphenyl group, in particular, may enhance its binding affinity to certain receptors and influence its overall biological activity.

Properties

IUPAC Name

1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-14-3-6-16(7-4-14)18-9-11-19(12-10-18)17-8-5-15(2)13-17/h3-4,6-7,15,17H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGYWKRSROVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.